molecular formula C15H16N2O3 B2946702 N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide CAS No. 331863-15-1

N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2946702
CAS No.: 331863-15-1
M. Wt: 272.304
InChI Key: REKNPYJZSQEQRK-UHFFFAOYSA-N
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Description

N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved through the reaction of ethylenediamine with an appropriate acylating agent.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the ethanediamide backbone.

    Substitution on the Phenyl Ring: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or as a component in polymer synthesis.

    Biology: As a probe for studying biochemical pathways involving aromatic and heterocyclic compounds.

    Industry: In the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action for N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and substituted phenyl group could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.

    N’-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]ethanediamide: Contains a pyridine ring, which may alter its chemical properties and applications.

    N’-(3,4-dimethylphenyl)-N-[(benzyl)methyl]ethanediamide: Features a benzyl group, potentially affecting its reactivity and biological activity.

Uniqueness

The presence of both a furan ring and a substituted phenyl group in N’-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide makes it unique, potentially offering distinct reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-5-6-12(8-11(10)2)17-15(19)14(18)16-9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNPYJZSQEQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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